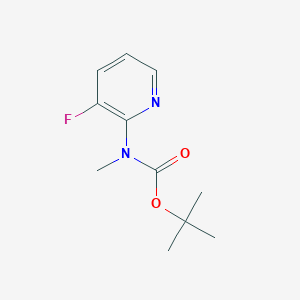

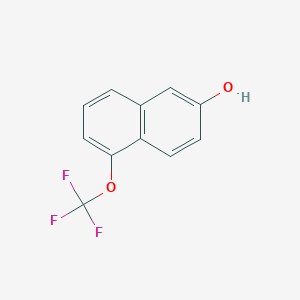

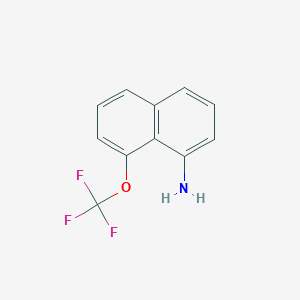

1-Amino-8-(trifluoromethoxy)naphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 1-Amino-8-(trifluorometoxi)naftaleno es un compuesto orgánico caracterizado por la presencia de un grupo amino y un grupo trifluorometoxi unidos a un anillo de naftaleno.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Un método común es la reacción de sustitución aromática nucleófila donde se introduce un grupo trifluorometoxi utilizando un reactivo trifluorometoxilante adecuado . El grupo amino se puede introducir entonces a través de una reacción posterior, como la reducción de un grupo nitro o la aminación directa.

Métodos de producción industrial: La producción industrial de este compuesto puede implicar versiones optimizadas de las rutas sintéticas anteriores, centrándose en maximizar el rendimiento y la pureza, al tiempo que se minimizan los costes y el impacto ambiental. Técnicas como la química de flujo continuo y el uso de catalizadores pueden utilizarse para mejorar la eficiencia del proceso de síntesis .

Análisis de las reacciones químicas

Tipos de reacciones: El 1-Amino-8-(trifluorometoxi)naftaleno puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: El grupo amino se puede oxidar para formar derivados nitro o nitroso.

Reducción: El grupo nitro se puede reducir a un grupo amino.

Sustitución: El grupo trifluorometoxi puede participar en reacciones de sustitución aromática nucleófila.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se pueden utilizar agentes reductores como el hidrógeno gaseoso en presencia de un catalizador de paladio o borohidruro de sodio.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo amino puede producir derivados nitro, mientras que la reducción de un grupo nitro puede producir la amina correspondiente .

Análisis De Reacciones Químicas

Types of Reactions: 1-Amino-8-(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophilic aromatic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of a nitro group can yield the corresponding amine .

Aplicaciones Científicas De Investigación

El 1-Amino-8-(trifluorometoxi)naftaleno tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo por el cual el 1-Amino-8-(trifluorometoxi)naftaleno ejerce sus efectos depende de su aplicación específica. En sistemas biológicos, puede interactuar con proteínas o ácidos nucleicos, alterando su función o estructura. El grupo trifluorometoxi puede mejorar la lipofilia del compuesto, lo que le permite cruzar las membranas celulares más fácilmente e interactuar con objetivos intracelulares .

Compuestos similares:

- 1-Amino-2-(trifluorometoxi)naftaleno

- Derivados de la 1,8-Naftalimida

Comparación: El 1-Amino-8-(trifluorometoxi)naftaleno es único debido a la posición específica de los grupos trifluorometoxi y amino en el anillo de naftaleno, lo que puede influir significativamente en su reactividad química y sus propiedades físicas.

Comparación Con Compuestos Similares

- 1-Amino-2-(trifluoromethoxy)naphthalene

- 1,8-Naphthalimide derivatives

Comparison: 1-Amino-8-(trifluoromethoxy)naphthalene is unique due to the specific positioning of the trifluoromethoxy and amino groups on the naphthalene ring, which can significantly influence its chemical reactivity and physical properties.

Propiedades

Fórmula molecular |

C11H8F3NO |

|---|---|

Peso molecular |

227.18 g/mol |

Nombre IUPAC |

8-(trifluoromethoxy)naphthalen-1-amine |

InChI |

InChI=1S/C11H8F3NO/c12-11(13,14)16-9-6-2-4-7-3-1-5-8(15)10(7)9/h1-6H,15H2 |

Clave InChI |

YBCJBZXHESOTOS-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C(=C1)N)C(=CC=C2)OC(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-Diazaspiro[4.4]nonane, 7-(5-ethynyl-3-pyridinyl)-](/img/structure/B11881571.png)

![6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B11881596.png)

![3,7,9-Trimethylbenzo[G]isoquinoline](/img/structure/B11881599.png)

![2-(Piperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11881611.png)